
(2R,4R)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine is a chiral compound with significant interest in various scientific fields This compound features a benzopyran ring system, which is a common structural motif in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the following steps:
Formation of the Benzopyran Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Amine Group: The amine functionality can be introduced via reductive amination, where a ketone or aldehyde intermediate is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The enantiomers can be separated using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow chemistry and continuous processing techniques can be employed to enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, halogens, and Friedel-Crafts catalysts.
Major Products
Oxidation: Ketones, quinones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Nitro compounds, halogenated derivatives, and alkylated products.
Aplicaciones Científicas De Investigación
(2R,4R)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antioxidant, and anticancer agent.
Industry: The compound is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2R,4R)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4R)-2-(3,4-Dihydroxyphenyl)-3,4,5,7-chromanetetrol: This compound shares a similar benzopyran core but differs in the substitution pattern and functional groups.
(2R,3R,4R)-2-(3,4-Dihydroxyphenyl)-3,4,5,7-chromanetetrol: Another structurally related compound with multiple hydroxyl groups.
Uniqueness
(2R,4R)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to its specific chiral configuration and the presence of both phenyl and amine groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
88214-64-6 |
|---|---|
Fórmula molecular |
C21H19NO |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
(2R,4R)-N,2-diphenyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C21H19NO/c1-3-9-16(10-4-1)21-15-19(22-17-11-5-2-6-12-17)18-13-7-8-14-20(18)23-21/h1-14,19,21-22H,15H2/t19-,21-/m1/s1 |
Clave InChI |
ARNKGMBWBXFTFE-TZIWHRDSSA-N |
SMILES isomérico |
C1[C@H](C2=CC=CC=C2O[C@H]1C3=CC=CC=C3)NC4=CC=CC=C4 |
SMILES canónico |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile](/img/structure/B14387515.png)
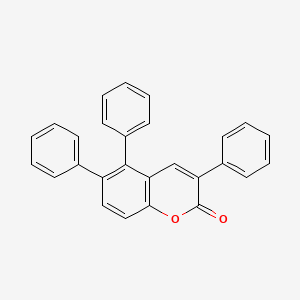
![Ethanol, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14387528.png)
![[1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14387539.png)
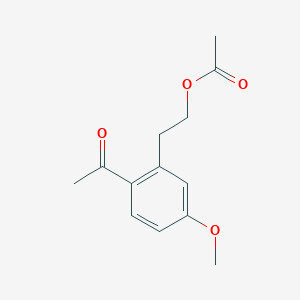
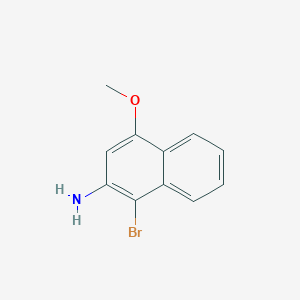
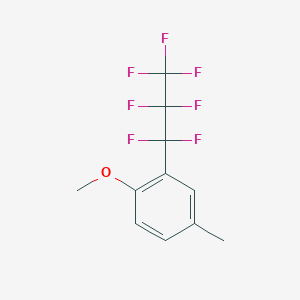
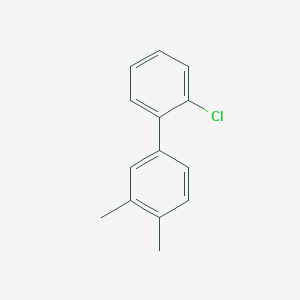

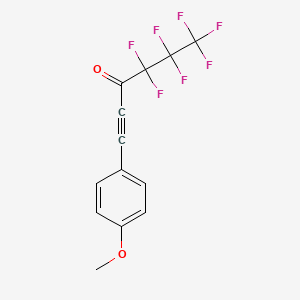

![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide](/img/structure/B14387591.png)
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate](/img/structure/B14387599.png)

